![molecular formula C25H32ClNO5S B14332631 12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid CAS No. 111855-67-5](/img/structure/B14332631.png)
12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid is a complex organic compound that features a benzene ring substituted with benzoyl and chlorobenzene sulfonyl groups, linked to a dodecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid typically involves multiple steps:
Formation of the Benzoyl Chloride Intermediate: Benzoyl chloride is synthesized by reacting benzoyl chloride with thionyl chloride under reflux conditions.
Sulfonylation: The benzoyl chloride intermediate undergoes sulfonylation with chlorobenzene sulfonyl chloride in the presence of a base such as pyridine.
Amidation: The sulfonylated product is then reacted with dodecanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid can undergo various chemical reactions, including:
Oxidation: The benzene ring can be oxidized to form quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: Inhibition of key enzymes like cyclooxygenase (COX) and modulation of signaling pathways such as the NF-κB pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 12-[(3-Benzoyl-4-methylbenzene-1-sulfonyl)amino]dodecanoic acid
- 12-[(3-Benzoyl-4-fluorobenzene-1-sulfonyl)amino]dodecanoic acid
Uniqueness
12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid is unique due to the presence of the chlorobenzene sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
111855-67-5 |
|---|---|
Molekularformel |
C25H32ClNO5S |
Molekulargewicht |
494.0 g/mol |
IUPAC-Name |
12-[(3-benzoyl-4-chlorophenyl)sulfonylamino]dodecanoic acid |
InChI |
InChI=1S/C25H32ClNO5S/c26-23-17-16-21(19-22(23)25(30)20-13-9-8-10-14-20)33(31,32)27-18-12-7-5-3-1-2-4-6-11-15-24(28)29/h8-10,13-14,16-17,19,27H,1-7,11-12,15,18H2,(H,28,29) |
InChI-Schlüssel |
QSZYAXXMLAVCHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCCCCCCCCCCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


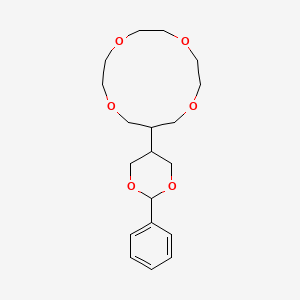
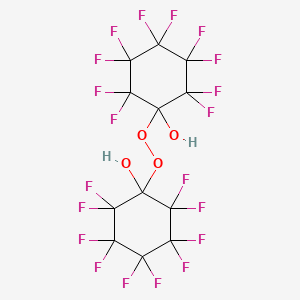
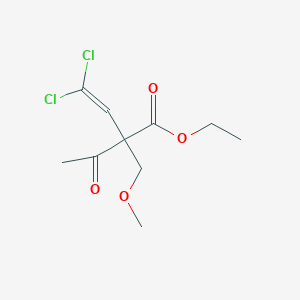
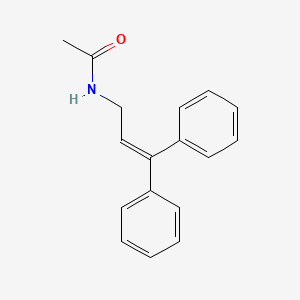

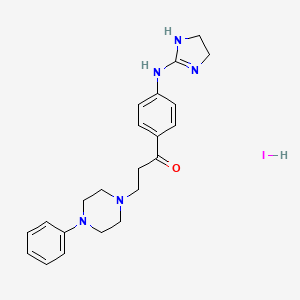

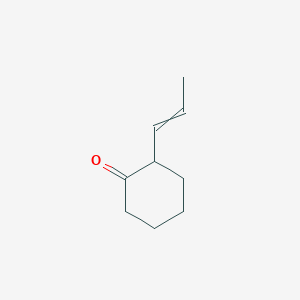
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)
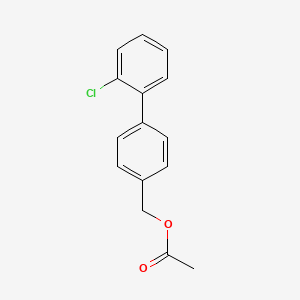
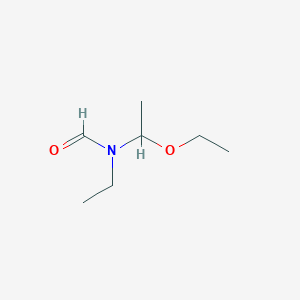
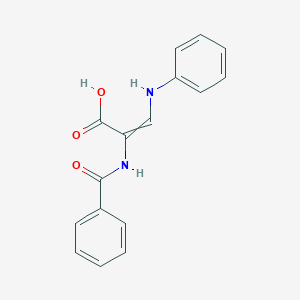
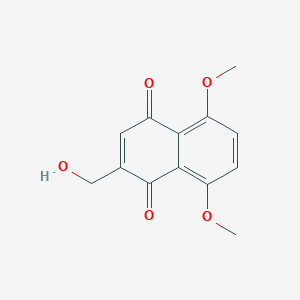
![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
